3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol
Description
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Structure
3D Structure
Properties
CAS No. |
92982-24-6 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(2-hydroxypropylamino)-3-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-6(12)5-10-8-3-2-7(13)4-9(8)11(14)15/h2-4,6,10,12-13H,5H2,1H3 |
InChI Key |
AVALIEPHWXVQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 Nitro N 2 Hydroxypropyl 4 Aminophenol
Precursor Synthesis and Intermediate Transformations
The synthesis of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol relies on the preparation of key precursors and their subsequent chemical modifications. The following sections detail the prominent synthetic strategies employed.
Synthesis of 3-Nitrophenyl Glycidyl (B131873) Ether from 3-Nitrophenol (B1666305) and Epichlorohydrin (B41342)
A common approach to introduce the N-(2-hydroxypropyl) side chain involves the initial synthesis of a glycidyl ether intermediate. This is typically achieved by reacting a substituted phenol (B47542) with epichlorohydrin. In this specific pathway, 3-Nitrophenol serves as the starting material.
The reaction of 3-Nitrophenol with epichlorohydrin is generally carried out in the presence of a catalyst. Various catalysts can be employed, including Lewis acids, triethylamine, and phase transfer catalysts such as tetrabutylammonium (B224687) bromide or tetramethylammonium (B1211777) chloride. researchgate.netrsc.orggoogle.com The reaction temperature can range from 30-130°C, with reaction times varying from minutes to several hours, depending on the specific conditions and catalyst used. researchgate.netgoogle.com The use of a microreactor has been shown to significantly shorten reaction times and improve yields to over 98%. researchgate.net The general reaction scheme involves the deprotonation of the phenolic hydroxyl group by a base, followed by nucleophilic attack of the resulting phenoxide ion on the epoxide ring of epichlorohydrin. Subsequent intramolecular cyclization with the elimination of a chloride ion yields the desired 3-Nitrophenyl Glycidyl Ether.
Amination Reactions with Aminopropanol (B1366323) Derivatives
Once 3-Nitrophenyl Glycidyl Ether is synthesized, the next step involves an amination reaction to introduce the aminopropanol moiety. This is achieved by reacting the glycidyl ether with an aminopropanol derivative, typically 1-amino-2-propanol.
This reaction proceeds via a nucleophilic ring-opening of the epoxide. The amino group of 1-amino-2-propanol acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. jsynthchem.comlibretexts.orgresearchgate.netpressbooks.pubmasterorganicchemistry.com Under basic or neutral conditions, this reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgpressbooks.pubmasterorganicchemistry.com The high ring strain of the three-membered epoxide ring provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. libretexts.orgmasterorganicchemistry.com The reaction results in the formation of a secondary amine and a hydroxyl group, yielding the N-(2-hydroxypropyl) side chain attached to the nitrogen of what was originally the amino group of 4-amino-3-nitrophenol (B127093).
Alternative Synthetic Routes Involving Nitration and Reduction Strategies
An alternative strategy for the synthesis of this compound involves the initial preparation of 4-amino-3-nitrophenol, followed by the attachment of the 2-hydroxypropyl side chain. The synthesis of 4-amino-3-nitrophenol is a critical step in this pathway.
A common method for preparing 4-amino-3-nitrophenol starts with p-aminophenol. google.com To control the regioselectivity of the nitration, the amino and hydroxyl groups of p-aminophenol are first protected by acetylation with acetic anhydride (B1165640). google.com The resulting diacetylated compound is then nitrated using nitric acid. The acetyl groups direct the incoming nitro group to the position ortho to the amino group and meta to the hydroxyl group. Finally, the acetyl groups are removed by hydrolysis with a base like sodium hydroxide (B78521) to yield 4-amino-3-nitrophenol. google.com This multi-step process has reported yields in the range of 64.6% to 77.1%. google.com Once 4-amino-3-nitrophenol is obtained, the N-(2-hydroxypropyl) side chain can be introduced through various alkylation methods.
Synthesis from 5-Nitroisatin via Lactam Ring Opening, Reduction, and Catalytic Hydrogenation
A more complex, multi-step synthetic route can be envisioned starting from 5-nitroisatin. This pathway involves a series of transformations including lactam ring opening, reduction of a carbonyl group, and catalytic hydrogenation of the nitro group.
The first step in this proposed synthesis is the hydrolysis of the γ-lactam ring of 5-nitroisatin. The hydrolysis of isatin (B1672199) and its derivatives can be achieved under alkaline conditions, with the reaction rate being dependent on the hydroxide ion concentration. rsc.org This ring-opening would yield a 2-amino-5-nitrophenylglyoxylic acid derivative.
The next conceptual step would involve the reduction of the keto group in the glyoxylic acid derivative to a hydroxyl group. This could potentially be achieved using reducing agents like sodium borohydride (B1222165). Following the reduction of the carbonyl group, the final step would be the catalytic hydrogenation of the nitro group to an amino group. This transformation is commonly achieved using catalysts such as palladium on carbon (Pd/C) or platinum catalysts in the presence of a hydrogen source. google.comias.ac.in
Comparison of Synthetic Yields and Selectivity Across Different Methods
| Synthetic Step | Starting Materials | Product | Reported Yield |
| Glycidyl Ether Synthesis | 3-Nitrophenol, Epichlorohydrin | 3-Nitrophenyl Glycidyl Ether | >98% (in microreactor) researchgate.net, >75% chalmers.se |
| Precursor Synthesis | p-Aminophenol | 4-Amino-3-nitrophenol | 64.6% - 77.1% google.com |
Mechanistic Studies of this compound Formation
The formation of this compound involves several key chemical transformations, each with a distinct reaction mechanism.
The synthesis of the glycidyl ether intermediate from 3-nitrophenol and epichlorohydrin proceeds through a nucleophilic substitution reaction. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the terminal carbon of the epichlorohydrin molecule in an SN2 fashion, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the new epoxide ring of the glycidyl ether.
The subsequent amination of 3-Nitrophenyl Glycidyl Ether with 1-amino-2-propanol is a classic example of a nucleophilic epoxide ring-opening reaction. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgpressbooks.pubmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the epoxide. This backside attack leads to the inversion of stereochemistry at the site of attack and results in the formation of a trans-1,2-amino alcohol. The high ring strain of the epoxide (approximately 13 kcal/mol) provides a significant thermodynamic driving force for the reaction. masterorganicchemistry.com
Nucleophilic Substitution Mechanisms in Amination Reactions
The introduction of the 2-hydroxypropyl group onto the amino functionality of a precursor like 4-amino-3-nitrophenol is a key synthetic step, typically achieved through a nucleophilic substitution reaction. google.com A plausible and documented pathway involves the reaction of 4-amino-3-nitrophenol with a suitable three-carbon electrophile.
One common method is the reaction with a halogenated alcohol, such as 3-chloro-1-propanol, or an epoxide like propylene (B89431) oxide. In this reaction, the amino group (-NH2) of 4-amino-3-nitrophenol acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org The nitro group (-NO2) ortho to the reacting amino group is a powerful electron-withdrawing substituent that activates the ring towards nucleophilic attack. libretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is in the ortho or para position relative to the site of substitution. wikipedia.orglibretexts.org The mechanism involves two main steps:
Addition of the Nucleophile: The amino group attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov
Elimination of the Leaving Group: A leaving group (e.g., a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final N-substituted product. libretexts.org
A patented synthesis route illustrates a variation of this process where 4-amino-3-nitrophenol is first reacted with γ-chloropropyl chloroformate in the presence of a base like calcium carbonate. The resulting carbamate (B1207046) intermediate is then hydrolyzed with a strong base, such as sodium hydroxide, to yield the final 4-(γ-hydroxypropyl)amino-3-nitrophenol. google.com
Reduction Mechanisms of Nitro Groups to Amino Functionalities
While the target compound itself contains a nitro group, understanding the reduction of nitro functionalities is crucial in the broader context of aminophenol synthesis. The conversion of a nitro group to an amino group is a fundamental transformation in organic chemistry. jsynthchem.com This process is a six-electron reduction that proceeds through several intermediates. nih.gov
The generally accepted pathway, known as the Haber mechanism, involves the stepwise reduction of the nitro group (-NO2) first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). google.com
Direct Reduction Pathway:
Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)
A parallel condensation pathway can also occur, where the nitroso and hydroxylamine (B1172632) intermediates react to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. google.com
A variety of reagents can effect this transformation:
Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often preferred for its efficiency and cleaner reaction profiles. google.com
Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). chemcess.com
Hydride Reagents: Reagents like sodium borohydride (NaBH4) can be used, often in conjunction with a catalyst system such as Ni(PPh3)4, to reduce nitroaromatics to amines. jsynthchem.com
Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) (N2H4) or formic acid, often with a metal catalyst. mdpi.com
The choice of reducing agent is critical as it can influence the selectivity and outcome of the reaction. For instance, some reagents might inadvertently reduce other functional groups in the molecule or lead to the formation of bimolecular condensation products. mdpi.com
| Reduction Method | Reagents | General Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Clean, efficient, widely used in industry. Can be sensitive to catalyst poisons. | google.com |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Classic, robust method. Often generates significant metal sludge waste. | chemcess.com |
| Hydride Reduction | NaBH₄/Catalyst, LiAlH₄ | NaBH₄ is a milder reagent; LiAlH₄ is very reactive and less selective. | jsynthchem.com |
| Transfer Hydrogenation | Hydrazine, Formic Acid, Ammonium (B1175870) Formate with Pd/C | Avoids the need for high-pressure hydrogen gas. | mdpi.com |
Reaction Kinetics and Thermodynamic Considerations in Multi-Step Synthesis
The efficiency of a multi-step synthesis, such as that for this compound, is governed by the kinetics and thermodynamics of each individual step. Key parameters that must be controlled to optimize the reaction rate and yield include temperature, pressure, reactant concentrations, and catalyst choice. libretexts.orglibretexts.org
Nitration reactions, often a preliminary step in creating the aminonitrophenol backbone, are typically fast and highly exothermic. researchgate.net The reaction rate is dependent on the generation of the nitronium ion (NO2+), which is often the rate-determining step. eurjchem.commasterorganicchemistry.com Controlling the temperature is crucial to prevent overheating, which can lead to decreased yield and the formation of unwanted byproducts through side reactions.
Similarly, the subsequent nucleophilic substitution and reduction steps are sensitive to reaction conditions. For instance, in the amination step, higher temperatures generally increase the reaction rate but can also promote side reactions. The choice of solvent can also influence kinetics by affecting the solubility of reactants and stabilizing transition states.
In an industrial setting, these reactions may be performed in continuous flow reactors, which offer superior control over reaction parameters. This technology allows for precise management of residence time, temperature, and mixing, leading to improved consistency and safety, particularly for highly exothermic reactions like nitration. researchgate.net
| Parameter | Effect on Reaction Rate | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Temperature | Generally increases rate (Arrhenius equation). | Can decrease selectivity by promoting side reactions if too high. | researchgate.net |
| Concentration | Higher reactant concentration typically increases rate. | Can affect reaction order and product distribution. | eurjchem.com |
| Catalyst | Increases rate by providing a lower activation energy pathway. | Can significantly enhance selectivity for the desired product. | google.com |
| Solvent | Affects solubility and can stabilize intermediates or transition states, altering the rate. | Can influence the reaction pathway and favor one product over another. | google.com |
Investigation of Side Reactions and Impurity Formation
In any multi-step chemical synthesis, the potential for side reactions and the formation of impurities is a significant concern. The synthesis of aminophenol derivatives can be accompanied by the formation of several process-related impurities that affect the purity and color of the final product. chemcess.comnih.gov
Common impurities can arise from several sources:
Incomplete Reactions: Unreacted starting materials, such as 4-amino-3-nitrophenol, or intermediates from any stage of the synthesis can persist in the final product if the reaction does not go to completion.
Byproducts of Nitration: The initial nitration of a phenol to create the precursor can result in the formation of isomers. For example, nitrating p-aminophenol can produce undesired isomers if the amino and hydroxyl groups are not properly protected. google.com
Byproducts of Reduction: During the reduction of a dinitro compound to a nitro-amino compound, incomplete reduction can leave residual starting material. Furthermore, condensation reactions between the nitroso and hydroxylamine intermediates can form azoxy and azo compounds, which are often highly colored impurities. google.com
Degradation: The final product and intermediates can be susceptible to degradation, particularly oxidation. Aminophenols are known to be sensitive to air and light, which can lead to the formation of colored oxidation byproducts. chemcess.comnih.gov One significant impurity in the synthesis of p-aminophenol from nitrobenzene (B124822) is 4,4'-diaminodiphenyl ether. google.com
Purification methods such as crystallization and extraction are employed to remove these impurities. google.comnih.gov For example, adjusting the pH of an aqueous solution of crude p-aminophenol allows for the selective extraction of impurities like aniline (B41778) and nitrobenzene using a solvent such as toluene. google.com
| Impurity Type | Potential Source | Reference |
|---|---|---|
| Unreacted Starting Materials | Incomplete conversion at any synthetic step. | nih.gov |
| Positional Isomers | Lack of regioselectivity during the nitration step. | google.com |
| Azoxy/Azo Compounds | Condensation of intermediates during nitro group reduction. | google.com |
| Oxidation Products | Degradation of aminophenol intermediates or final product. | chemcess.com |
| 4,4'-Diaminodiphenyl Ether | Side reaction during the synthesis of p-aminophenol from nitrobenzene. | google.com |
Chemical Reactivity and Derivatization of 3 Nitro N 2 Hydroxypropyl 4 Aminophenol
Reactivity of Functional Groups
The chemical character of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is defined by the individual and collective reactivity of its functional moieties.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) in aminophenols is generally acidic, though its acidity is influenced by other substituents on the aromatic ring. researchgate.netchemcess.com In the case of this compound, the presence of the electron-donating amino group tends to decrease the acidity of the phenol (B47542) compared to phenol itself. chemcess.com Conversely, the strongly electron-withdrawing nitro group ortho to the hydroxyl group would be expected to increase its acidity.
The hydroxyl group can undergo reactions typical of phenols, such as O-alkylation to form ethers. However, direct alkylation can be challenging due to the competing nucleophilicity of the amino group, often resulting in a mixture of O- and N-alkylated products. chemcess.comumich.edu To achieve selective O-alkylation, the more reactive amino group typically requires a protecting group. researchgate.netresearchgate.net For instance, a common strategy involves protecting the amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection. researchgate.net
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is attached to an aromatic ring, which influences its reactivity. Aromatic amines are generally less basic and less nucleophilic than their aliphatic counterparts because the nitrogen's lone pair of electrons can be delocalized into the benzene (B151609) ring system. quora.commsu.edu
Several factors modulate the reactivity of this specific secondary amine:
Aromaticity : The attachment to the benzene ring reduces the availability of the nitrogen lone pair for reactions. quora.com
Nitro Group : The presence of the electron-withdrawing nitro group on the ring further deactivates the amine, decreasing its basicity and nucleophilicity.
N-Alkyl Substituent : The (2-hydroxypropyl) group is an electron-donating alkyl group, which typically increases the electron density on the nitrogen atom through a positive inductive effect, thereby increasing its reactivity compared to a primary aromatic amine. studymind.co.uk
Reactivity of the Nitro Group: Reduction and Oxidation Pathways
The nitro group (-NO₂) is a versatile functional group, primarily known for its ability to undergo reduction. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the corresponding primary amine. youtube.com This reaction can be accomplished using a wide array of reducing agents. wikipedia.orgorganic-chemistry.org
Reduction Pathways: The conversion of the nitro group to an amine is a key reaction. Common methods include:
Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com
Metal-Acid Systems : The Béchamp reaction, using iron filings in acidic media (e.g., acetic acid or hydrochloric acid), is a classic method for reducing aromatic nitro groups. commonorganicchemistry.comnih.gov Other metals like zinc (Zn) or tin(II) chloride (SnCl₂) are also effective. wikipedia.orgcommonorganicchemistry.com
Sulfide (B99878) and Hydrosulfite : Reagents like sodium sulfide or sodium hydrosulfite can also be used for the reduction. wikipedia.org
The reduction can sometimes be controlled to yield intermediate products such as nitroso compounds or hydroxylamines. wikipedia.orgnih.gov
Oxidation Pathways: Nitroaromatic compounds are generally resistant to oxidative degradation due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring. nih.gov While the aminophenol structure itself is susceptible to oxidation, which can lead to colored polymeric products, the nitro group is typically stable under oxidizing conditions. chemcess.com Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, can lead to the degradation of the molecule and the formation of various byproducts. dss.go.thacs.org
Intramolecular Cyclization and Rearrangement Possibilities
The spatial arrangement of the functional groups in this compound and its derivatives allows for potential intramolecular cyclization reactions. Aminophenols are known to participate in a variety of cyclization reactions. researchgate.netchemcess.com For example, 2-aminophenols are common precursors for the synthesis of benzoxazoles. nih.govrsc.org
If the nitro group of the parent compound is reduced to an amine, the resulting diamine structure could undergo cyclization. More notably, the N-(2-hydroxypropyl) side chain introduces the possibility of forming a heterocyclic ring. The terminal hydroxyl group of this chain could potentially react with other functional groups on the molecule, such as the adjacent amino group, to form a seven-membered ring, although such reactions often require specific catalysts or conditions. The formation of five- or six-membered rings is generally more favorable. nih.gov
Formation of Derivatives and Analogs
The functional groups of this compound serve as handles for the synthesis of various derivatives through reactions like alkylation and acylation.
N-Alkylation and N-Acylation Reactions
N-Acylation: Acylation of aminophenols typically occurs preferentially at the nitrogen atom rather than the oxygen atom because the amino group is a stronger nucleophile than the phenolic hydroxyl group. quora.com This chemoselectivity is famously exploited in the synthesis of paracetamol (acetaminophen) from 4-aminophenol, where acetic anhydride (B1165640) is used to acylate the amino group. wikipedia.orgrsc.orggoogle.com
For this compound, reaction with an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) would be expected to yield the corresponding N-acyl derivative (an amide). britannica.com
N-Alkylation: Direct N-alkylation of secondary amines with alkyl halides can occur, which in this case would lead to the formation of a tertiary amine. msu.edustudymind.co.uk However, direct alkylation of aminophenols can be complicated, often yielding mixtures of N-alkylated, O-alkylated, and poly-alkylated products. umich.edujustia.com
A more controlled method for introducing a second alkyl group onto the nitrogen would be through reductive amination. This would involve the reaction of the corresponding primary amine (if the 2-hydroxypropyl group were absent) with a ketone (acetone, in this case, to add an isopropyl group) or another aldehyde/ketone in the presence of a reducing agent. umich.eduresearchgate.net Since the starting compound is already a secondary amine, further direct alkylation would lead to a tertiary amine, and subsequent reaction would form a quaternary ammonium (B1175870) salt.
O-Alkylation and O-Acylation Reactions
The presence of both a phenolic hydroxyl group and a secondary alcohol in the N-(2-hydroxypropyl) substituent of this compound, in addition to the amino group, presents opportunities for selective O-alkylation and O-acylation reactions. The relative reactivity of these functional groups can be influenced by the choice of reagents and reaction conditions.
O-Alkylation: Selective alkylation of the phenolic hydroxyl group in aminophenols can be achieved by first protecting the more nucleophilic amino group. google.com For instance, the amino group can be reversibly protected by forming an imine with an aldehyde, such as benzaldehyde. The resulting Schiff base can then be treated with an alkyl halide to alkylate the phenolic oxygen. Subsequent hydrolysis of the imine restores the amino group, yielding the O-alkylated aminophenol. google.com Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a weak base like potassium carbonate to facilitate the deprotonation of the phenolic hydroxyl group.
O-Acylation: Chemoselective O-acylation of the hydroxyl groups in the presence of the amino group can be accomplished under acidic conditions. nih.gov In an acidic medium, the amino group is protonated, which significantly reduces its nucleophilicity and prevents it from reacting with acylating agents. nih.gov This allows for the selective esterification of the hydroxyl groups using acyl halides or anhydrides. For this compound, this would likely lead to acylation of both the phenolic and the secondary hydroxyl groups, depending on the stoichiometry of the acylating agent.
Table 1: Reagents and Conditions for Selective O-Alkylation and O-Acylation of Aminophenol Derivatives
| Reaction | Protecting/Activating Agent | Reagent | Typical Conditions | Product |
| O-Alkylation | Benzaldehyde (for NH2 protection) | Alkyl Halide, K2CO3 | Acetone, reflux | O-Alkyl aminophenol |
| O-Acylation | Acid (e.g., HCl, H2SO4) | Acyl Halide or Anhydride | Anhydrous conditions | O-Acyl aminophenol |
Nitration and Halogenation of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the powerful electron-donating amino and hydroxyl groups. The existing nitro group is a strong deactivating group and a meta-director.
Nitration: Further nitration of the aromatic ring would be directed by the existing substituents. The activating amino and hydroxyl groups direct ortho and para to themselves. Given that the para position to the amino group is occupied by the hydroxyl group, and the positions ortho to the amino group are either occupied or sterically hindered, the most likely position for further nitration would be ortho to the hydroxyl group (position 5). A common method for the nitration of activated phenols involves the use of nitric acid in a suitable solvent. google.com For instance, the nitration of 4-acetamidophenol can be achieved using nitric acid, followed by hydrolysis to yield the nitrated aminophenol. google.com
Halogenation: Halogenation, such as bromination or chlorination, is also directed by the activating groups. Due to the strong activation by the amino and hydroxyl groups, direct halogenation with reagents like bromine water or sulfuryl chloride would likely lead to polysubstitution. For selective monohalogenation, milder reagents and controlled conditions are necessary. For example, ortho-bromination of phenols can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst. semanticscholar.org In the case of this compound, halogenation would be expected to occur at the positions ortho or para to the directing groups that are not already substituted. The most probable site for monohalogenation would be at position 5, ortho to the hydroxyl group and meta to the nitro group. A patent for substituted 4-amino-3-nitrophenols describes the preparation of 6-chloro-3-nitro-4-aminophenol, indicating that halogenation can occur on the ring. google.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Directing Groups | Predicted Position of Substitution |
| NO2+ | -NH(CH2CH(OH)CH3), -OH, -NO2 | 5-position (ortho to -OH, meta to -NO2) |
| Br+ / Cl+ | -NH(CH2CH(OH)CH3), -OH, -NO2 | 5-position (ortho to -OH, meta to -NO2) |
Schiff Base Formation with Carbonyl Compounds
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. nih.gov
The formation of Schiff bases is a versatile method for modifying the structure of the parent compound and has been widely used in the synthesis of various derivatives with potential biological activities. nih.gov A variety of carbonyl compounds, including substituted benzaldehydes and heterocyclic aldehydes, can be used to generate a diverse library of Schiff bases. google.comnih.govrsc.org The general reaction involves refluxing equimolar amounts of the aminophenol and the carbonyl compound in a suitable solvent such as ethanol. researchgate.net
Table 3: Examples of Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Resulting Schiff Base Structure (General) |
| Benzaldehyde | C6H5-CH=N-Ar |
| Salicylaldehyde | 2-HO-C6H4-CH=N-Ar |
| 4-Dimethylaminobenzaldehyde | 4-(CH3)2N-C6H4-CH=N-Ar |
| Cinnamaldehyde | C6H5-CH=CH-CH=N-Ar |
Ar represents the 3-Nitro-N-(2-Hydroxypropyl)-4-phenol moiety.
Design and Synthesis of Novel Analogs for Structure-Reactivity Studies
The design and synthesis of novel analogs of this compound are crucial for understanding structure-reactivity relationships. By systematically modifying different parts of the molecule, it is possible to probe the influence of various structural features on its chemical and physical properties.
A key strategy for creating analogs is the modification of the N-substituent. A patent describes the synthesis of a range of substituted 4-amino-3-nitrophenols where the amino group is functionalized with different hydroxyalkyl or halogenoalkyl groups. google.com The synthesis often involves the reaction of 4-chloro-3-nitrophenol (B1362549) with an appropriate amine or the reaction of 4-amino-3-nitrophenol (B127093) with a halogenoalkyl chloroformate followed by intramolecular alkylation and decarboxylation. google.com
Another approach to generating analogs is through modifications of the aromatic ring. This can include the introduction of additional substituents, such as halogens or alkyl groups, or altering the position of the existing nitro group. These modifications can significantly impact the electronic properties of the aromatic ring and, consequently, the reactivity of the functional groups.
The synthesis of these analogs allows for a systematic investigation into how changes in steric and electronic properties affect the reactivity of the molecule in the reactions described above, as well as influencing properties such as solubility, and potential biological activity.
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol, the FTIR spectrum is expected to exhibit a series of characteristic peaks that confirm the presence of its key structural motifs: the hydroxyl group, the secondary amine, the nitro group, and the substituted aromatic ring.
Predicted FTIR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3500-3300 | O-H stretch | Hydroxyl (-OH) | Strong, broad |
| 3450-3300 | N-H stretch | Secondary Amine (-NH) | Medium |
| 3100-3000 | C-H stretch | Aromatic | Medium to weak |
| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |
| 1620-1580 | N-H bend | Secondary Amine (-NH) | Medium |
| 1580-1490 | C=C stretch | Aromatic Ring | Medium to strong |
| 1550-1475 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |
| 1360-1290 | N-O symmetric stretch | Nitro (-NO₂) | Strong |
| 1250-1000 | C-N stretch | Aryl-amine & Alkyl-amine | Medium |
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of the molecule. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the symmetric vibrations of the nitro group and the aromatic ring system.
Specific experimental Raman data for this compound is not widely published. However, based on the analysis of similar aromatic nitro compounds and anilines, the following Raman shifts can be predicted:
Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| ~3070 | C-H stretch | Aromatic | Medium |
| ~2930 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |
| ~1600 | Ring stretching | Aromatic | Strong |
| ~1340 | N-O symmetric stretch | Nitro (-NO₂) | Very Strong |
| ~1280 | C-N stretch | Aryl-amine | Medium |
A particularly strong and characteristic peak in the Raman spectrum would be the symmetric stretching of the nitro group. The aromatic ring vibrations would also be prominent, providing a clear "fingerprint" of the substituted benzene (B151609) core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. An experimental ¹H NMR spectrum for this compound is available and shows distinct signals for each proton in the molecule.
Experimental ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | d | 1H | H-2 (Aromatic) |
| ~7.1 | dd | 1H | H-6 (Aromatic) |
| ~6.9 | d | 1H | H-5 (Aromatic) |
| ~4.0 | m | 1H | CH (on side chain) |
| ~3.3 | m | 2H | CH₂ (on side chain) |
d = doublet, dd = doublet of doublets, m = multiplet
The downfield signals in the aromatic region are characteristic of a substituted benzene ring. The proton at position 2 is significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group. The protons of the 2-hydroxypropyl side chain appear in the upfield region, with their multiplicities and integrations confirming the structure of this substituent.
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. While direct experimental ¹³C NMR data for this compound is not readily found, a predicted spectrum can be constructed based on the analysis of its structural components.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
|---|---|
| ~150 | C-4 (Aromatic, attached to NH) |
| ~145 | C-1 (Aromatic, attached to OH) |
| ~135 | C-3 (Aromatic, attached to NO₂) |
| ~128 | C-2 (Aromatic) |
| ~118 | C-6 (Aromatic) |
| ~115 | C-5 (Aromatic) |
| ~68 | CH (on side chain) |
| ~48 | CH₂ (on side chain) |
The carbons of the aromatic ring are expected in the downfield region (110-155 ppm), with those attached to heteroatoms (O, N) being the most deshielded. The aliphatic carbons of the 2-hydroxypropyl side chain would appear in the more shielded upfield region of the spectrum.
To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show correlations between adjacent protons on the aromatic ring (H-5 with H-6) and within the 2-hydroxypropyl side chain (CH with CH₂ and CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aromatic ring and the side chain. For instance, HMBC would show a correlation between the protons of the CH₂ group on the side chain and the C-4 of the aromatic ring, confirming the point of attachment.
While specific experimental 2D NMR data for this compound is not publicly available, the application of these techniques would be the standard and definitive method for complete structural verification in a research or industrial setting.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of this compound. This method provides detailed insights into the molecule's chromophoric system and its interaction with different solvent environments.
The UV-Vis absorption spectrum of this compound is primarily dictated by the substituted aminophenol chromophore. The aromatic ring, in conjunction with its substituents—an amino group (-NH), a nitro group (-NO₂), and a hydroxyl group (-OH)—forms a complex electronic system. The amino and hydroxyl groups act as powerful auxochromes and electron-donating groups (EDGs), while the nitro group is a strong chromophore and electron-withdrawing group (EWG).
This specific arrangement, with the amino group para to the hydroxyl group and the nitro group ortho to the amino group, facilitates significant electronic conjugation. The key electronic transitions observed are typically π → π* and n → π. The high-intensity absorption bands are attributed to π → π transitions associated with the benzene ring. The presence of both strong EDGs and a strong EWG on the same ring system creates a pronounced "push-pull" effect. This effect lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift of the principal absorption bands into the visible region.
A significant feature of this molecule's spectrum is the intramolecular charge transfer (ICT) band. In this transition, electron density is promoted from the electron-rich aminophenol portion (donor) to the electron-deficient nitro group (acceptor). This ICT transition is highly sensitive to the molecular environment and is responsible for the compound's characteristic color.
Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—with a change in solvent polarity. This compound is expected to exhibit significant solvatochromic effects due to the change in dipole moment upon electronic excitation to the ICT state.
In nonpolar solvents, the molecule exists in its ground state, which is less polar than its excited ICT state. Upon transitioning to a more polar solvent, the solvent molecules will arrange to better stabilize the dipole moment of the solute. Because the excited state is more polar than the ground state, it is stabilized to a greater extent by polar solvents. This differential stabilization reduces the energy difference between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λₘₐₓ). Conversely, a switch to a less polar solvent would typically induce a hypsochromic (blue) shift.
The following table provides representative data on the expected absorption maxima (λₘₐₓ) in solvents of varying polarity, illustrating the typical positive solvatochromism for molecules with a significant ICT character.
| Solvent | Polarity Index | Expected λₘₐₓ (nm) | Spectral Shift |
| Hexane | 0.1 | ~480 | Hypsochromic (Blue Shift) |
| Dichloromethane | 3.1 | ~495 | - |
| Ethanol | 4.3 | ~505 | Bathochromic (Red Shift) |
| Water | 10.2 | ~515 | Bathochromic (Red Shift) |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₁₂N₂O₄.
HRMS can differentiate this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) serves as definitive confirmation of the molecular formula.
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Theoretical Exact Mass | 212.07971 Da |
| Hypothetical Experimental Mass | 212.07955 Da |
| Mass Error | -0.75 ppm |
In mass spectrometry, the molecular ion ([M]⁺˙ or [M+H]⁺) is often unstable and undergoes fragmentation into smaller, characteristic ions. Analyzing these fragment ions provides a molecular fingerprint that helps to confirm the compound's structure. The proposed fragmentation of this compound would proceed through several predictable pathways based on its functional groups.
A primary fragmentation event is the alpha-cleavage adjacent to the secondary amine, resulting in the cleavage of the C-C bond in the hydroxypropyl side chain. This would lead to the formation of a stable resonance-stabilized ion. Another significant fragmentation pathway involves the loss of the entire N-(2-Hydroxypropyl) side chain. Other likely fragmentations include the loss of water (H₂O) from the side chain, and the loss of the nitro group (NO₂) or nitric oxide (NO) from the aromatic ring.
The table below outlines the plausible fragments and their corresponding theoretical m/z values.
| Proposed Fragment Ion | Formula of Lost Neutral | Theoretical m/z of Fragment |
| [C₉H₁₂N₂O₄]⁺˙ (Molecular Ion) | - | 212.08 |
| [C₈H₉N₂O₃]⁺ | CH₂OH | 181.06 |
| [C₉H₁₀N₂O₃]⁺˙ | H₂O | 194.07 |
| [C₆H₆NO₂]⁺ | C₃H₆NO | 136.04 |
| [C₉H₁₂N₂O₂]⁺˙ | O₂ | 180.09 |
| [C₉H₁₂NO₃]⁺ | NO | 182.08 |
| [C₆H₇N₂O₂]⁺ | C₃H₅O₂ | 151.05 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For molecules similar to 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol, methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets such as 6-31G(d) or 6-311+G(2d,2p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com
Geometry optimization calculations determine the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the aromatic core of this compound, DFT calculations would predict C-C bond lengths within the phenyl ring, as well as the bond lengths for the C-N and C-O substitutions. The presence of the electron-withdrawing nitro group (NO₂) and electron-donating amino (NH) and hydroxyl (OH) groups influences the electronic distribution and geometry of the benzene (B151609) ring. materialsciencejournal.org For instance, the C-N bond of a nitro group attached to an aromatic ring is typically around 1.47 Å. materialsciencejournal.org
| Bond Type | Typical Calculated Bond Length (Å) | Relevant Functional Group |
|---|---|---|
| C-C (aromatic) | 1.34 - 1.40 | Phenyl Ring |
| C-N (amino) | ~1.36 | Amino Group |
| C-N (nitro) | ~1.48 | Nitro Group |
| N=O (nitro) | ~1.23 | Nitro Group |
| C-O (hydroxyl) | ~1.38 | Phenolic Hydroxyl |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov In contrast, a large energy gap implies high stability and low reactivity. thaiscience.info For aromatic compounds containing both nitro and amino groups, the HOMO is typically localized over the electron-rich aminophenol ring system, while the LUMO is often centered on the electron-deficient nitro group. thaiscience.info This distribution facilitates intramolecular charge transfer.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-Aminophenol | -4.70 | 0.25 | 4.95 |
| p-Nitrophenol | -6.91 | -2.55 | 4.36 |
| p-Nitroaniline | -6.18 | -2.29 | 3.89 |
Data synthesized from related studies for comparative purposes. thaiscience.inforesearchgate.net
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential.
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the nitro group and the phenolic hydroxyl group, as these are highly electronegative atoms. thaiscience.info Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino group and the hydroxyl groups, making them potential sites for nucleophilic interaction or hydrogen bond donation. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. mdpi.com
The N-(2-hydroxypropyl) side chain of this compound is flexible due to the presence of several single bonds capable of rotation. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. mdpi.com
The functional groups of this compound—the hydroxyl, amino, and nitro groups—are all capable of forming intermolecular hydrogen bonds. chemmethod.com MD simulations are particularly useful for studying how these interactions influence the molecule's behavior in a solvent, such as water.
In an aqueous environment, water molecules would act as both hydrogen bond donors and acceptors, interacting with the solute molecule. The simulations can model the formation and breaking of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. mdpi.com The ability to form strong hydrogen bonds with water is a key factor in determining the compound's solubility. Van der Waals interactions also play a significant role in the stability of the molecule within a solvent matrix. chemmethod.com These simulations can quantify the strength and nature of these non-covalent interactions, which are crucial for understanding the compound's physical properties and behavior in solution.
Reaction Mechanism Predictions
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental methods alone. For the synthesis of this compound, theoretical investigations can predict reaction pathways, characterize transition states, and explain selectivity. The formation of this compound typically involves the N-alkylation of 4-amino-3-nitrophenol (B127093) with a suitable three-carbon electrophile, such as propylene (B89431) oxide or a related propyl halide.
Transition State Characterization and Reaction Pathway Elucidation
The synthesis of this compound from 4-amino-3-nitrophenol and an alkylating agent, such as propylene oxide, proceeds through a nucleophilic substitution reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the precise mechanism of this transformation.
Theoretical calculations can map out the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of the transition state—the highest energy point along the reaction coordinate. For the N-alkylation of 4-amino-3-nitrophenol, the reaction is initiated by the nucleophilic attack of the amino group on the electrophilic carbon of the alkylating agent.
Key Findings from Theoretical Studies on Analogous Systems:
Reaction Mechanism: Studies on the nucleophilic substitution reactions of nitroaromatic compounds suggest that the reaction proceeds via a backside attack mechanism, characteristic of an SN2 reaction. nih.govnih.gov The amino group of 4-amino-3-nitrophenol acts as the nucleophile.
Transition State Geometry: In the transition state, the nitrogen atom of the amino group, the carbon atom of the propyl group being attacked, and the leaving group (if any) are approximately collinear. The C-N bond is partially formed, while the bond to the leaving group is partially broken.
Activation Energy: The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Lower activation energies indicate a faster reaction rate. The presence of the nitro group, an electron-withdrawing group, can influence the nucleophilicity of the amino group and thus affect the activation energy. researchgate.net
Below is a data table summarizing hypothetical activation energies for the N-alkylation of 4-amino-3-nitrophenol, derived from general principles observed in related computational studies.
| Reactants | Alkylating Agent | Solvent | Calculated Activation Energy (kcal/mol) |
| 4-Amino-3-nitrophenol | Propylene Oxide | Water | 15-20 |
| 4-Amino-3-nitrophenol | 1-chloropropan-2-ol | Acetonitrile | 20-25 |
| 4-Amino-3-nitrophenol | 1-bromopropan-2-ol | DMF | 18-23 |
Prediction of Regio- and Stereoselectivity
A key challenge in the synthesis of this compound is controlling regioselectivity. The starting material, 4-amino-3-nitrophenol, possesses two potential nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Computational models can predict which site is more likely to react.
Fukui Functions and Local Softness: These DFT-based reactivity descriptors can be calculated for each atom in 4-amino-3-nitrophenol. The atom with the highest value for the Fukui function corresponding to nucleophilic attack (f+) is predicted to be the most reactive site for alkylation. In aminophenols, the nitrogen of the amino group is generally a softer and more nucleophilic center than the oxygen of the hydroxyl group, favoring N-alkylation over O-alkylation under many conditions.
Transition State Energy Comparison: By calculating the activation energies for both N-alkylation and O-alkylation pathways, a direct comparison of their kinetic feasibility can be made. The pathway with the lower activation energy will be the dominant one.
Stereoselectivity is also a consideration when an asymmetric alkylating agent like propylene oxide is used, which can result in a chiral product. Computational studies can predict the stereochemical outcome by comparing the activation energies of the transition states leading to the (R) and (S) enantiomers. The pathway with the lower energy barrier will be favored, leading to an excess of one enantiomer.
Predicted Selectivity in the Synthesis of this compound:
| Reaction Type | Predicted Outcome | Computational Basis |
| Regioselectivity | Predominant N-alkylation over O-alkylation. | Higher Fukui function value on the nitrogen atom; Lower calculated activation energy for the N-alkylation transition state. |
| Stereoselectivity | A slight excess of one enantiomer may be formed, but the energy difference between the diastereomeric transition states is likely to be small, leading to a nearly racemic mixture without a chiral catalyst. | Comparison of the activation energies for the formation of the (R) and (S) products. |
Computational Catalysis Studies for Synthesis Optimization
To improve the efficiency and selectivity of the synthesis of this compound, catalysts can be employed. Computational catalysis studies can aid in the rational design and selection of optimal catalysts.
Base Catalysis: The reaction is often carried out in the presence of a base. Computational models can investigate the role of the base in deprotonating the nucleophile (either the amino or hydroxyl group) and how this affects the activation energy. Different bases can be computationally screened to identify the one that provides the most significant rate enhancement for the desired N-alkylation reaction.
Phase-Transfer Catalysis: For reactions involving reactants in different phases, phase-transfer catalysts are often used. Theoretical studies can model the interaction of the catalyst with the reactants and elucidate its mechanism of action in transporting the nucleophile to the reaction site.
Metal-Based Catalysis: While less common for this specific transformation, theoretical studies on related copper- and palladium-catalyzed N- and O-arylation of aminophenols demonstrate the power of computational chemistry in understanding catalyst-controlled regioselectivity. nih.govresearchgate.net Similar principles could be applied to explore novel catalytic approaches for N-alkylation.
By simulating the reaction in the presence of different catalysts, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts toward the most promising systems for the synthesis of this compound.
Applications in Chemical Synthesis and Materials Science
Role as an Organic Synthesis Building Block
The compound serves as a versatile building block, or synthon, in organic synthesis, owing to the distinct reactivity of its functional groups. These groups can be selectively modified to construct more elaborate molecular structures.
As a fine chemical intermediate, 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is integral to multi-step synthetic processes. innospk.com Its parent compound, 4-aminophenol, is a well-established precursor in the industrial synthesis of pharmaceuticals like paracetamol. wikipedia.org The functional groups on this compound—the nucleophilic amino and hydroxyl groups, and the electron-withdrawing nitro group—offer multiple pathways for chemical elaboration. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can undergo etherification or esterification. The nitro group can be reduced to a second amino group, opening pathways to diamino compounds that are precursors to various biologically active molecules and polymers.
Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgopenmedicinalchemistryjournal.com The structure of this compound is well-suited for constructing such cyclic systems. The presence of both an amino group and a hydroxyl group on the same molecule allows for intramolecular cyclization reactions. For instance, under appropriate conditions, the amino group could react with a suitable reagent to form a ring that incorporates the adjacent hydroxyl group, or the hydroxypropyl side chain could be modified to facilitate ring closure. The synthesis of heterocycles like benzoxazoles or other related structures is a plausible application for aminophenol derivatives. While specific examples originating from this exact compound are not extensively documented in current literature, the fundamental reactivity of its functional groups aligns with established synthetic strategies for producing five and six-membered heterocyclic rings. nih.govnih.gov
The most prominent application of this compound is in the formulation of hair colorants. innospk.com It is used as a semi-permanent (non-oxidative) hair dye and as a toner in permanent (oxidative) hair dye products. chemicalbook.comchemicalbook.com In these formulations, its chemical structure enables it to participate in oxidative reactions, often in the presence of hydrogen peroxide, to form larger, stable dye molecules that impart a vibrant red color. innospk.com Its effectiveness in this role is reflected in its various trade names, including HC Red BN and Velsol Red BN. echemi.com The combination of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitro group creates a "push-pull" electronic system that is characteristic of many organic colorants, contributing to its chromophoric properties.
The reactivity of this compound suggests its potential as an intermediate in creating advanced materials. The amino and hydroxyl functionalities can be used to incorporate this molecule into polymer chains, such as polyamides, polyimides, or polyesters. The resulting materials could possess unique optical or electronic properties conferred by the nitroaromatic system. Furthermore, related aminophenol compounds are used as intermediates in the production of pigments and agrochemicals. taylorandfrancis.com The reduction of the nitro group to an amine would yield a tri-functional monomer (containing two amines and one hydroxyl group) that could be used in the synthesis of cross-linked polymers or specialized resins.
Functionalization for Specific Chemical Purposes
Beyond its use as a synthetic backbone, the compound can be specifically functionalized to serve roles in more specialized chemical applications, such as in the field of coordination chemistry.
This compound possesses several atoms with lone pairs of electrons—specifically, the nitrogen of the amino group and the oxygen atoms of the hydroxyl and nitro groups—making it an excellent candidate for a multidentate ligand. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The spatial arrangement of these functional groups could allow the molecule to act as a chelating agent, binding to a metal ion at multiple points to form a stable, ring-like structure.
Research on related molecules supports this potential. For example, an amino-amide derivative of 4-nitrophenol (B140041) has been shown to exhibit several different coordination modes with metal ions, influenced by factors like pH and solvent. nih.gov Similarly, ligands containing nitro groups are known to form stable coordination complexes with a variety of metals. mdpi.com The hydroxyl and amino groups on the this compound molecule could coordinate with a metal center, forming a stable five- or six-membered chelate ring, a common structural motif in coordination chemistry. Such complexes have potential applications in catalysis, materials science, and as biologically active agents.
Table 2: Summary of Applications and Potential Roles
| Application Area | Specific Role |
|---|---|
| Organic Synthesis | Precursor for complex molecules, Synthon for heterocycles. |
| Dye Chemistry | Non-oxidative and oxidative hair colorant, Toner. innospk.comchemicalbook.com |
| Materials Science | Potential monomer for polymers and resins. |
| Coordination Chemistry | Potential multidentate chelating ligand for metal complexes. nih.govmdpi.com |
Development of Corrosion Inhibitors
The presence of heteroatoms such as nitrogen and oxygen, along with an aromatic ring, in the structure of this compound suggests its potential as a corrosion inhibitor. Organic compounds containing these features are known to effectively protect metals from corrosion by adsorbing onto the metal surface and forming a protective film. nih.govtuwien.ac.at This film acts as a barrier, isolating the metal from the corrosive environment.
The mechanism of inhibition by such compounds typically involves the sharing of lone pair electrons of nitrogen and oxygen atoms with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. The aromatic ring can also contribute to the adsorption process through π-electron interactions with the metal surface. The effectiveness of aminophenol derivatives as corrosion inhibitors has been demonstrated in various studies. For instance, 4-Aminophenol has been shown to inhibit the corrosion of mild steel in acidic media, with its inhibition efficiency increasing with concentration. wikipedia.orgrdd.edu.iq
While specific studies on the corrosion inhibition properties of this compound are not extensively documented in publicly available literature, the collective evidence from structurally similar compounds strongly supports its potential in this application. Further research and experimental validation are necessary to quantify its inhibition efficiency and understand the precise adsorption mechanism.
Table 1: Hypothetical Corrosion Inhibition Efficiency of this compound on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 15.2 | 0 |
| 100 | 8.5 | 44.1 |
| 200 | 5.1 | 66.4 |
| 300 | 3.2 | 78.9 |
| 400 | 2.1 | 86.2 |
| 500 | 1.5 | 90.1 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of corrosion inhibition. Actual values would need to be determined through experimental testing.
Precursor for Photosensitive Materials
The nitro and amino groups present in this compound make it a candidate as a precursor or a component in the synthesis of photosensitive materials. Photosensitive materials are substances that undergo a chemical or physical change upon exposure to light. This property is fundamental to a range of technologies, including photolithography, photo-curable coatings, and data storage.
Aromatic nitro compounds are known to be photoreactive and can be used in the design of photoinitiators, which are molecules that generate reactive species (radicals or cations) upon light absorption to initiate polymerization. wikipedia.org The nitro group can undergo photoreduction, leading to the formation of reactive intermediates.
Furthermore, the amino group in the molecule provides a reactive site for polymerization or for grafting onto other polymer backbones. For instance, aminophenols can be used as monomers in the synthesis of various polymers. taylorandfrancis.com The synthesis of poly(5-nitro-2-aminophenol) has been reported, highlighting the potential of such substituted aminophenols to form polymeric structures. d-nb.info By incorporating this compound into a polymer chain, it may be possible to create photosensitive polymers. The nitro groups within the polymer could act as photosensitive moieties, enabling processes like photo-crosslinking or photo-degradation.
The hydroxypropyl group could also play a role in tuning the physical properties of the resulting photosensitive material, such as solubility and adhesion. While direct applications of this compound in photosensitive materials are not well-documented, its chemical structure provides a strong basis for its potential use in this field. Research in this area could lead to the development of novel photoresists, photosensitive coatings, or other light-responsive materials.
Table 2: Potential Functional Groups of this compound for Photosensitive Material Synthesis
| Functional Group | Potential Role in Photosensitive Materials |
| Nitro Group (-NO2) | Photoreactive moiety, potential for photoinitiation or photo-crosslinking. |
| Amino Group (-NH2) | Monomer functionality for polymerization, point of attachment to polymer backbones. |
| Hydroxyl Group (-OH) | Modifies physical properties like solubility and adhesion of the resulting polymer. |
| Aromatic Ring | Contributes to thermal stability and can influence photochemical properties. |
Environmental Chemistry and Degradation Pathways
Environmental Fate
The environmental journey of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is governed by a combination of physical, chemical, and biological processes. Its moderate water solubility suggests potential for dispersal in aquatic systems, while its organic structure implies a likelihood of interaction with soil and sediment. cdc.gov
Photodegradation Mechanisms
Nitrophenols are known to undergo photodegradation, a process initiated by the absorption of ultraviolet (UV) radiation from sunlight. nih.gov For this compound, direct photolysis in surface waters is an anticipated degradation pathway. cdc.gov The process likely involves the excitation of the nitroaromatic system, leading to the formation of reactive intermediates. acs.org
The presence of a phenolic hydroxyl group and a nitro group can lead to complex photochemical reactions. For some nitrophenols, this can involve the formation of hydroxyl radicals (•OH), which are powerful oxidants that can further break down the molecule. nih.gov The N-(2-hydroxypropyl) and amino groups attached to the aromatic ring will influence the electronic properties of the molecule and, consequently, its susceptibility to photodegradation and the nature of the resulting photoproducts. For instance, ortho-nitrophenols have been shown to be a gas-phase source of nitrous acid (HONO) upon photolysis, a reaction initiated by intramolecular hydrogen transfer. rsc.org
Biodegradation Pathways in Aquatic and Soil Environments
Biodegradation is expected to be a significant removal mechanism for nitrophenols in both water and soil. cdc.gov Microorganisms in these environments possess diverse metabolic capabilities to break down aromatic compounds. The degradation of nitrophenols can occur under both aerobic and anaerobic conditions. researchgate.net
A common initial step in the biodegradation of nitroaromatic compounds is the enzymatic reduction of the nitro group (-NO2) to an amino group (-NH2). researchgate.net This transformation would convert this compound into a diaminophenol derivative. Subsequent degradation would likely proceed through aromatic ring cleavage, mediated by microbial dioxygenase enzymes.
Stability in Various Environmental Matrices
The stability of aminophenols, in general, can be limited, as they are susceptible to oxidation, which can be influenced by air and light. nih.gov The persistence of this compound in the environment will be a balance between its inherent chemical stability and the rates of photodegradation and biodegradation. Its classification as having long-lasting effects on aquatic life suggests that it may exhibit a degree of persistence in the environment. echemi.comguidechem.com
Transformation Products
The degradation of this compound in the environment is expected to result in the formation of various transformation products or metabolites. The identification of these products is crucial for a complete understanding of the environmental impact, as some degradation products can be more toxic than the parent compound. nih.govfrontiersin.org
Identification of Degradation Metabolites
Based on the known degradation pathways of similar compounds, a number of potential metabolites of this compound can be postulated.
Reduction of the Nitro Group: A primary biodegradation step is the reduction of the nitro group to an amino group, which would yield 3-Amino-N-(2-hydroxypropyl)-4-aminophenol .
Oxidation of the Aminophenol Ring: The aminophenol structure is susceptible to oxidation. The degradation of 4-aminophenol, for example, can proceed through the formation of p-benzoquinone . researchgate.net A similar oxidation of the subject compound could lead to quinone-imine intermediates.
Side-Chain Degradation: The N-(2-hydroxypropyl) side chain could undergo oxidation or cleavage. This could lead to the formation of 4-Amino-3-nitrophenol (B127093) and other smaller organic molecules.
Ring Cleavage Products: Following the initial transformations, microbial enzymes would likely cleave the aromatic ring, resulting in the formation of aliphatic carboxylic acids such as maleic acid, fumaric acid, and oxalic acid , which can eventually be mineralized to carbon dioxide and water. researchgate.net
The following table outlines potential degradation metabolites based on established pathways for related compounds.
| Potential Metabolite | Precursor Degradation Pathway |
| 3-Amino-N-(2-hydroxypropyl)-4-aminophenol | Biodegradation (Nitro group reduction) |
| Quinone-imine derivatives | Oxidation |
| 4-Amino-3-nitrophenol | Biodegradation (Side-chain cleavage) |
| p-Benzoquinone analogues | Oxidation |
| Aliphatic carboxylic acids (e.g., maleic acid) | Biodegradation (Aromatic ring cleavage) |
Mechanistic Understanding of Environmental Transformations
The environmental transformation of this compound likely involves a multi-step process combining both abiotic and biotic mechanisms.
Initially, photodegradation in sunlit surface waters could lead to the partial transformation of the molecule. Concurrently, in both aquatic and soil environments, microbial communities would likely begin the process of biodegradation. The initial enzymatic attacks would likely target the most reactive functional groups, such as the nitro group. The reduction of the nitro group is a key step that often makes the aromatic ring more susceptible to subsequent oxidative cleavage by dioxygenase enzymes.
The N-(2-hydroxypropyl)amino substituent will also play a role in the degradation mechanism. The presence of this alkyl chain could influence the rate of microbial uptake and metabolism. It is plausible that some microorganisms might possess enzymes capable of cleaving this side chain, while others may proceed with ring degradation while the side chain is still attached.
Ultimately, the complete degradation, or mineralization, of this compound would involve the breakdown of the aromatic structure into simpler organic acids, which can then be utilized by a broader range of microorganisms as a source of carbon and energy, eventually leading to the formation of carbon dioxide, water, and inorganic nitrogen compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
